molecular formula C5H9NO4 B14515756 4-Methyl-5-nitro-1,3-dioxane CAS No. 63451-77-4

4-Methyl-5-nitro-1,3-dioxane

Cat. No.: B14515756
CAS No.: 63451-77-4
M. Wt: 147.13 g/mol
InChI Key: YFUOFDMDYLGSEA-UHFFFAOYSA-N
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Description

It belongs to the 5-nitro-5-R-1,3-dioxane family, where substituent R (e.g., H, CH₃, Br) significantly influences its thermal decomposition kinetics and thermodynamics . Computational studies using the M06-2X/6-311+G(d,p) method reveal that the methyl substituent enhances reaction rates under thermal or solvent-mediated conditions, particularly in dimethyl sulfoxide (DMSO) . This compound’s decomposition proceeds via a single-stage mechanism involving a cyclic transition state, yielding 5-R-4H-1,3-dioxine and nitrous acid .

Properties

CAS No.

63451-77-4

Molecular Formula

C5H9NO4

Molecular Weight

147.13 g/mol

IUPAC Name

4-methyl-5-nitro-1,3-dioxane

InChI

InChI=1S/C5H9NO4/c1-4-5(6(7)8)2-9-3-10-4/h4-5H,2-3H2,1H3

InChI Key

YFUOFDMDYLGSEA-UHFFFAOYSA-N

Canonical SMILES

CC1C(COCO1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-5-nitro-1,3-dioxane can be synthesized through the reaction of 4-methyl-1,3-dioxane with nitric acid under controlled conditions. The reaction typically involves the nitration of the dioxane ring, which introduces the nitro group at the 5-position. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the nitration process .

Industrial Production Methods

Industrial production of 4-Methyl-5-nitro-1,3-dioxane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically cooled and neutralized after nitration, followed by purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-nitro-1,3-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-5-nitro-1,3-dioxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-5-nitro-1,3-dioxane involves its interaction with biological molecules. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. This oxidative stress can inhibit the growth of microorganisms, making it effective as an antimicrobial agent. The compound may also interact with specific enzymes or proteins, disrupting their normal function and leading to antimicrobial effects .

Comparison with Similar Compounds

Substituent Effects on Thermal Decomposition

The thermal decomposition of 5-nitro-5-R-1,3-dioxanes (R = H, CH₃, Br) was computationally modeled to assess substituent impacts (Table 1):

Table 1: Substituent Effects on Decomposition Parameters

Substituent (R) Activation Free Energy (Gas Phase, kJ/mol) Activation Free Energy (DMSO, kJ/mol) Rate Increase in DMSO (vs. Gas Phase) Synchronicity (Sy)
H 297.7 (two-stage) 204.7 ~10x 0.49–0.51
CH₃ 204.7 184.3 >80x 0.83
Br 215.1 214.9 Negligible N/A

Key Findings:

  • Kinetic Preference for CH₃ : The methyl-substituted compound exhibits the lowest activation energy (184.3 kJ/mol in DMSO), enabling the fastest decomposition .
  • Solvent Effects : DMSO reduces activation energy by stabilizing polar transition states. For R = CH₃, the rate increases >80x in DMSO compared to the gas phase, whereas bromine shows negligible solvent effects .
  • Mechanistic Differences: R = H: A two-stage mechanism was proposed but deemed unfavorable due to a 93 kJ/mol higher activation energy than the single-stage pathway . R = CH₃/Br: Single-stage mechanisms dominate, with methyl’s higher Sy (0.83) indicating asynchronous bond-breaking/forming events .

Thermodynamic Stability of Products

Table 2: Thermodynamic Parameters

Substituent (R) Product Stability (Relative) ΔG (kJ/mol)
H Moderate +297.7
CH₃ High (Kinetically favored) +184.3
Br Highest (Thermodynamically favored) +215.1
  • R = Br : Produces the most thermodynamically stable products despite slower kinetics, highlighting a trade-off between kinetic and thermodynamic control .
  • R = CH₃ : Favored kinetically but forms less stable products than bromine .

Structural and Electronic Influences

  • Electron-Donating CH₃: The methyl group donates electron density via hyperconjugation, weakening the C–NO₂ bond and accelerating decomposition .
  • Bromine’s Steric Effects : Bromine’s larger size and electronegativity hinder solvent interactions, limiting rate enhancements in DMSO .

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